molecular formula C22H31IN2O B14668663 Iodomethane;1-[1-(4-methoxyphenyl)-3-phenylpropyl]-4-methylpiperazine CAS No. 40028-13-5

Iodomethane;1-[1-(4-methoxyphenyl)-3-phenylpropyl]-4-methylpiperazine

Cat. No.: B14668663
CAS No.: 40028-13-5
M. Wt: 466.4 g/mol
InChI Key: FMVFMRSBKWTVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodomethane;1-[1-(4-methoxyphenyl)-3-phenylpropyl]-4-methylpiperazine is a complex organic compound that combines the properties of iodomethane and a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iodomethane;1-[1-(4-methoxyphenyl)-3-phenylpropyl]-4-methylpiperazine typically involves multiple steps. One common method includes the reaction of 1-(4-methoxyphenyl)-3-phenylpropylamine with 4-methylpiperazine in the presence of a suitable solvent and catalyst. The resulting intermediate is then treated with iodomethane under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Iodomethane;1-[1-(4-methoxyphenyl)-3-phenylpropyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Iodomethane;1-[1-(4-methoxyphenyl)-3-phenylpropyl]-4-methylpiperazine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Iodomethane;1-[1-(4-methoxyphenyl)-3-phenylpropyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Iodomethane: A simpler compound with a single iodine atom, used primarily in organic synthesis.

    1-(4-Methoxyphenyl)-3-phenylpropylamine: A precursor in the synthesis of the target compound.

    4-Methylpiperazine: Another precursor, commonly used in the synthesis of various piperazine derivatives.

Uniqueness

Iodomethane;1-[1-(4-methoxyphenyl)-3-phenylpropyl]-4-methylpiperazine is unique due to its combined structural features, which confer specific chemical and biological properties not found in simpler compounds

Properties

CAS No.

40028-13-5

Molecular Formula

C22H31IN2O

Molecular Weight

466.4 g/mol

IUPAC Name

iodomethane;1-[1-(4-methoxyphenyl)-3-phenylpropyl]-4-methylpiperazine

InChI

InChI=1S/C21H28N2O.CH3I/c1-22-14-16-23(17-15-22)21(13-8-18-6-4-3-5-7-18)19-9-11-20(24-2)12-10-19;1-2/h3-7,9-12,21H,8,13-17H2,1-2H3;1H3

InChI Key

FMVFMRSBKWTVHX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(CCC2=CC=CC=C2)C3=CC=C(C=C3)OC.CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.